Epifadin

Description

Properties

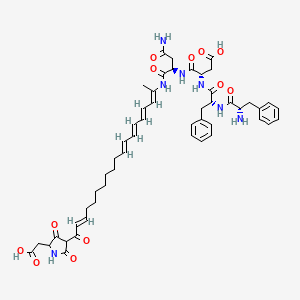

Molecular Formula |

C51H63N7O12 |

|---|---|

Molecular Weight |

966.1 g/mol |

IUPAC Name |

(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |

InChI Key |

UOZUXOSTOXOUIQ-BHQUSESZSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Epifadin's Assault on Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene produced by the commensal bacterium Staphylococcus epidermidis.[1][2][3] Its potent bactericidal activity, particularly against pathogenic Staphylococcus aureus, including methicillin-resistant strains (MRSA), is attributed to a mechanism of action that targets the integrity of the bacterial cell membrane.[1][3] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, consolidating available data and outlining the experimental approaches used to elucidate its function. Due to its recent discovery, detailed quantitative data from primary research is emerging; this guide presents the currently available information and provides established experimental protocols for further investigation.

Introduction: A Novel Antimicrobial from the Human Microbiome

Discovered in the human nasal microbiome, this compound represents a new class of antimicrobial compounds with a unique hybrid structure of a non-ribosomally synthesized peptide and a polyketide component.[1][4] Produced by specific strains of S. epidermidis, it is believed to play a role in microbial competition, effectively eliminating rival bacteria such as S. aureus.[2][5] A defining characteristic of this compound is its extreme chemical instability, with a half-life of only a few hours under laboratory conditions.[1][5] This inherent instability suggests a localized effect, potentially minimizing widespread disruption to the host's microbiome.[3][5]

Core Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to rapid cell lysis and death.[1][3] This mode of action is distinct from many conventional antibiotics that target intracellular processes. The amphiphilic nature of this compound, stemming from its hybrid peptide-polyene structure, likely facilitates its interaction with and insertion into the lipid bilayer of the bacterial membrane.[1] This interaction is thought to compromise the membrane's structural integrity and barrier function.

Proposed Steps in the Mechanism of Action

Based on the available data, the mechanism of this compound's action on bacterial cell membranes can be conceptualized in the following logical sequence:

Quantitative Data on Antimicrobial Activity

While detailed biophysical data on membrane disruption is not yet widely available, studies have quantified the potent antimicrobial activity of this compound against key pathogens.

Table 1: Inhibitory Concentrations of this compound against Staphylococcus aureus

| Bacterial Strain | Assay Type | Inhibitory Concentration (µg/mL) | Reference |

| Staphylococcus aureus | Not specified | 0.9 - 1.5 | [1] |

Table 2: Bactericidal Kinetics of this compound against Staphylococcus aureus

| Treatment Concentration (µg/mL) | Time to Reach Detection Limit (minutes) | Fold Reduction in CFU/mL | Reference |

| 12 | 210 | > 4-log | [5] |

| 24 | 210 | > 4-log | [5] |

Experimental Protocols for Elucidating Mechanism of Action

Detailed experimental protocols from the primary research on this compound are not yet publicly available. However, the following are established, standard protocols used to investigate the effects of antimicrobial agents on bacterial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental to quantifying the potency of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Due to its instability, this compound should be handled under conditions that protect it from light and oxygen, and stored at low temperatures. Dissolution should be performed immediately before use in an appropriate solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Assessment of Membrane Depolarization

This assay measures changes in the bacterial membrane potential, a key indicator of membrane disruption. The fluorescent dye DiSC3(5) is commonly used for this purpose.

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Cell Suspension: Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.4 µM) and incubate in the dark to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Monitor the fluorescence quenching in a fluorometer (excitation ~622 nm, emission ~670 nm).

-

Addition of this compound: Add varying concentrations of this compound to the cell suspension and continue to monitor fluorescence.

-

Data Analysis: Depolarization of the cell membrane is indicated by an increase in fluorescence as the DiSC3(5) dye is released from the membrane into the cytoplasm.

Evaluation of Membrane Permeability

This assay determines the extent to which an antimicrobial agent compromises the bacterial membrane, making it permeable to molecules that are normally excluded. The fluorescent dye SYTOX Green is often used for this purpose as it can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Protocol:

-

Bacterial Preparation: Prepare a bacterial suspension as described for the membrane depolarization assay.

-

SYTOX Green Addition: Add SYTOX Green to the bacterial suspension (final concentration typically 2 µM).

-

Baseline Fluorescence: Measure the baseline fluorescence in a fluorometer (excitation ~485 nm, emission ~520 nm).

-

Addition of this compound: Add varying concentrations of this compound to the suspension.

-

Fluorescence Monitoring: Record the increase in fluorescence over time.

-

Data Interpretation: A significant increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Future Directions and Drug Development Implications

The discovery of this compound opens new avenues for the development of novel antibiotics. Its rapid, membrane-targeting mechanism of action may be less prone to the development of resistance compared to antibiotics with intracellular targets. However, the inherent instability of the molecule presents a significant challenge for its therapeutic application.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing more stable analogues of this compound to identify the key structural motifs responsible for its antimicrobial activity and to improve its drug-like properties.

-

Detailed Biophysical Characterization: Utilizing techniques such as solid-state NMR and atomic force microscopy to gain a more detailed understanding of how this compound interacts with and disrupts lipid bilayers.

-

Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and its analogues.

Conclusion

This compound is a promising new antimicrobial agent with a potent and rapid bactericidal effect mediated by the disruption of the bacterial cell membrane. While its therapeutic potential is currently limited by its instability, it serves as an important lead compound for the development of a new class of antibiotics. The experimental frameworks outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanism of action of this compound and to engineer more stable and effective derivatives.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]

- 3. eurekalert.org [eurekalert.org]

- 4. ORCID [orcid.org]

- 5. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Epifadin: A Novel Antimicrobial from Nasal Staphylococcus epidermidis

A Technical Guide for Researchers and Drug Development Professionals

Published: December 15, 2025

Executive Summary

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antibiotics. The human microbiome, a complex ecosystem of microorganisms, represents a promising frontier for the identification of new antimicrobial compounds. Researchers at the University of Tübingen have successfully isolated and characterized a novel, broad-spectrum antimicrobial peptide-polyene hybrid, named Epifadin, from a commensal strain of Staphylococcus epidermidis residing in the human nasal cavity.[1][2][3][4] this compound exhibits potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by rapidly disrupting the integrity of the bacterial cell membrane.[4][5][6] A defining characteristic of this compound is its inherent instability, with a short half-life of only a few hours under physiological conditions.[5][7] This transient activity may represent a natural strategy to minimize collateral damage to the host microbiome.[5][7] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and biosynthetic pathway of this compound, along with detailed experimental protocols for its study.

Introduction

The human nasal microbiome is a dynamic environment where diverse microorganisms compete for resources. Commensal bacteria, such as Staphylococcus epidermidis, have evolved strategies to inhibit the growth of competing microbes, including opportunistic pathogens like Staphylococcus aureus.[1][2] The discovery of this compound from a nasal isolate of S. epidermidis underscores the potential of the human microbiome as a source of novel anti-infective agents.[1][3] this compound belongs to a previously unknown class of antimicrobial compounds, characterized by a unique peptide-polyene-tetramic acid hybrid structure.[5][8] Its broad-spectrum activity and rapid, membrane-targeting mechanism of action make it a compelling lead structure for the development of new antibiotics.[4][5]

Quantitative Data

The antimicrobial activity and cytotoxicity of this compound have been quantitatively assessed through various assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Target Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 0.9 - 1.5 |

| Staphylococcus epidermidis (susceptible strains) | 3.7 - 8.6 |

| Streptococcus pyogenes | Inhibited |

| Corynebacterium spp. | Inhibited |

| Cutibacterium acnes | Inhibited |

| Raoultella ornithinolytica | Inhibited |

| Candida albicans | Inhibited |

| Saccharomyces cerevisiae | Inhibited |

Data compiled from Torres Salazar et al. (2023) and supporting information.[3]

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µg/mL) | Notes |

| Human HeLa cells | Viability Assay | ~20-fold higher than for S. aureus | Suggests minor effects on the viability of human cells at therapeutic concentrations. |

Data compiled from Torres Salazar et al. (2023).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Isolation and Purification of this compound

Rationale: To isolate the antimicrobial compound from S. epidermidis IVK83 cultures for structural and functional characterization. Due to the instability of this compound, all steps should be performed with minimal exposure to light.

Protocol:

-

Cultivation: Inoculate an overnight culture of S. epidermidis IVK83 in Tryptic Soy Broth (TSB) into fresh TSB (1:1000 dilution). Incubate for 4 hours at 37°C with constant shaking at 160 rpm to reach the exponential growth phase.

-

Large-Scale Culture: Inoculate fresh TSB containing 5 g/L glucose with the exponential phase culture. Incubate for 16-20 hours at 37°C and 160 rpm.

-

Acidic Precipitation: Centrifuge the culture to pellet the cells. Adjust the pH of the supernatant to 2.0 with hydrochloric acid (HCl) to precipitate the active compound.

-

Extraction: Centrifuge to collect the precipitate. Dry the pellet under vacuum and dissolve it in dimethyl sulfoxide (B87167) (DMSO).

-

Chromatographic Purification:

-

Perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on the DMSO extract.

-

Use a suitable C18 column.

-

Employ a gradient of acetonitrile (B52724) in water with 0.1% formic acid as the mobile phase.

-

Monitor the elution profile at 383 nm.

-

Collect fractions corresponding to the peak with antimicrobial activity.

-

-

Storage: Store the purified this compound under an inert gas (e.g., argon) at low temperatures and protected from light to minimize degradation.[1]

Antimicrobial Susceptibility Testing (Agar Diffusion Assay)

Rationale: To determine the spectrum of antimicrobial activity of this compound-producing S. epidermidis.

Protocol:

-

Indicator Strain Preparation: Prepare a lawn of the sensitive indicator strain (e.g., S. aureus USA300 LAC) on Tryptic Soy Agar (B569324) (TSA). Inoculate liquid TSA with an overnight culture of the indicator strain to an OD600 of 0.00125.

-

Producer Strain Inoculation: Spot a colony of the this compound-producing S. epidermidis strain (IVK83) and a negative control strain (e.g., an this compound-deficient mutant) onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the producer strain colony.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: To quantify the minimum concentration of purified this compound required to inhibit the growth of a specific microorganism.

Protocol:

-

Bacterial Suspension Preparation: Prepare a standardized inoculum of the target microorganism in fresh TSB.

-

Serial Dilution: Perform a two-fold serial dilution of purified this compound in TSB in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (HeLa Cells)

Rationale: To assess the cytotoxic effect of this compound on human cells.

Protocol:

-

Cell Culture: Culture human HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of purified this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene cluster.

Caption: Biosynthetic pathway of this compound via a hybrid NRPS-PKS system.

This compound Discovery Workflow

A logical workflow for the discovery and characterization of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Mechanism of Action of this compound

This compound's antimicrobial activity is mediated by the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of action for this compound leading to bacterial cell lysis.

Conclusion and Future Directions

The discovery of this compound from a commensal nasal bacterium represents a significant advancement in the search for novel antibiotics. Its unique chemical structure, broad-spectrum activity, and rapid membrane-disrupting mechanism of action highlight its potential as a therapeutic lead. The inherent instability of this compound, while posing a challenge for systemic drug development, suggests a promising avenue for topical applications where localized, potent activity is desirable with minimal disruption to the surrounding microbiome. Future research should focus on the total synthesis of this compound and the generation of more stable analogues to facilitate further preclinical development. Elucidating the precise molecular interactions between this compound and the bacterial membrane will be crucial for optimizing its antimicrobial properties. Furthermore, exploring the ecological role of this compound in the context of the nasal microbiome could provide valuable insights into microbial competition and colonization resistance. The potential for in situ application of this compound-producing S. epidermidis as a probiotic to decolonize pathogens like S. aureus from the nasal passages warrants further investigation as a novel anti-infective strategy.

References

- 1. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]

- 2. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]

- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]

Epifadin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a recently discovered, potent antimicrobial agent with a novel chemical architecture, isolated from specific strains of the human commensal bacterium Staphylococcus epidermidis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising new class of antibiotics. Due to its extreme instability, the complete chemical synthesis of this compound is a significant challenge and is currently under investigation.[2][6] This document details its biosynthetic pathway, which is the primary source of the compound, and outlines the known methodologies for its isolation and purification. Furthermore, this guide presents available quantitative data on its antimicrobial activity and discusses its proposed mechanism of action.

Chemical Structure and Properties

This compound represents a previously unknown class of antimicrobial compounds, characterized by a unique hybrid structure.[1][7] It is a peptide-polyene-tetramic acid hybrid, a combination of building blocks not previously described in chemical literature.[7][8]

1.1. Molecular Structure

The chemical structure of this compound consists of three distinct moieties:

-

A non-ribosomally synthesized peptide head region: This is predicted to be a pentapeptide sequence.[1]

-

A polyene component: This part of the molecule contains multiple conjugated double bonds, which are highly sensitive to light.[1][8]

-

A terminal modified amino acid: Specifically, a tetramic acid moiety, which is presumed to be the "warhead" of the molecule.[1][8]

The IUPAC name for this compound is (3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅₁H₆₃N₇O₁₂ | PubChem |

| Molecular Weight | 966.1 g/mol | PubChem |

| InChI Key | UOZUXOSTOXOUIQ-BHQUSESZSA-N | [1] |

| Stability | Extremely unstable, with a half-life of a few hours under standard laboratory conditions. Sensitive to light and oxygen. | [1][2][6] |

Synthesis of this compound

Currently, the complete chemical synthesis of this compound has not been reported due to the molecule's inherent instability, particularly the labile enamide polyene tetramic acid moiety.[1][6] The primary source of this compound is through biosynthesis by Staphylococcus epidermidis strain IVK83.[1][7]

2.1. Biosynthesis

This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][7] This complex enzymatic machinery is encoded by a biosynthetic gene cluster (BGC) of approximately 40 kbp located on a ~55 kbp plasmid.[1][9]

The biosynthesis involves the coordinated action of several enzymes encoded by the efi gene cluster, including:

-

NRPS modules (EfiA): Responsible for the selection and condensation of the amino acid building blocks of the peptide moiety.[1]

-

PKS modules (EfiB, EfiC, EfiD): Responsible for the iterative condensation of malonyl-CoA units to form the polyketide chain.[1]

-

Hybrid PKS/NRPS enzyme (EfiE): Likely involved in linking the peptide and polyketide chains.[1]

A conceptual diagram of the biosynthetic pathway is presented below:

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]

- 3. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]

- 4. Novel Antibiotic Substance from the Human Nose | Lab Manager [labmanager.com]

- 5. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scientists Find New Antibiotic Substance From Human Nose | Science & Tech [ommcomnews.com]

- 9. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

A Technical Guide to Lugdunin: A Key Antimicrobial Peptide of the Human Nasal Microbiome

Note to the Reader: The term "Epifadin" did not yield relevant results in scientific literature searches. Therefore, this technical guide will use Lugdunin (B10752830) , a well-researched antimicrobial peptide from the human nasal microbiome, as a representative molecule to fulfill the prompt's requirements for an in-depth analysis. Lugdunin is produced by the nasal bacterium Staphylococcus lugdunensis and is a key factor in preventing colonization by the pathogen Staphylococcus aureus.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The human nasal microbiome is a complex ecosystem where commensal bacteria compete for resources and ecological niches. This competition gives rise to the production of antimicrobial compounds that can prevent the colonization of opportunistic pathogens like Staphylococcus aureus. One of the most significant discoveries in this area is Lugdunin, a novel cyclic peptide antibiotic produced by the nasal commensal Staphylococcus lugdunensis.[1] This document provides a comprehensive technical overview of Lugdunin, detailing its mechanism of action, quantitative effects, the experimental protocols used to study it, and the regulatory pathways governing its production.

Introduction: The Role of Lugdunin in Nasal Microbiome Ecology

The human nasal passages are a primary reservoir for Staphylococcus aureus, a versatile pathogen responsible for a wide range of infections. However, a significant portion of the population does not carry S. aureus, suggesting that the native nasal microbiota confers colonization resistance. A pivotal factor in this resistance is the commensal bacterium Staphylococcus lugdunensis, which produces Lugdunin.[2]

Lugdunin is a novel, non-ribosomally synthesized thiazolidine-containing cyclic peptide.[1][3] Its discovery highlighted the human microbiome as a valuable source for new antibiotics.[2] Epidemiological data strongly supports its ecological importance; human nasal carriers of S. lugdunensis have a significantly lower rate of S. aureus colonization, with studies showing a 5- to 6-fold reduced risk.[4][5] This protective effect is attributed directly to the potent bactericidal activity of Lugdunin against major Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]

Mechanism of Action

Lugdunin exerts its bactericidal effect primarily by targeting the bacterial cytoplasmic membrane, a mechanism distinct from many conventional antibiotics.[6] This mode of action involves the dissipation of the cell's membrane potential, leading to a collapse of essential cellular energy processes and subsequent cell death.[7][8]

Key aspects of Lugdunin's mechanism include:

-

Protonophore Activity: Lugdunin acts as an ionophore, translocating protons (H+) and other monovalent cations like K+ and Na+ across the bacterial membrane.[7][9] This disrupts the proton motive force, which is critical for ATP synthesis and other essential cellular functions.

-

Membrane Depolarization: The transport of ions leads to a rapid and concentration-dependent dissipation of the membrane potential.[6][7][10] This "energy standstill" is a key step in its lethal action.[8]

-

Synergy with Host Peptides: Lugdunin's effectiveness is enhanced in the presence of host-derived antimicrobial peptides (AMPs) such as LL-37 and dermcidin-derived peptides.[10] This synergy is based on potentiated membrane depolarization, highlighting a multi-pronged defense mechanism within the host nasal environment.[7][11]

Signaling Pathway: Mechanism of Action

The diagram below illustrates the proposed mechanism by which Lugdunin disrupts the bacterial cell membrane.

References

- 1. Human commensals producing a novel antibiotic impair pathogen colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human nose produces a previously unknown antibiotic | German Center for Infection Research [dzif.de]

- 3. Lugdunin production and activity in Staphylococcus lugdunensis isolates are associated with its genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Staphylococcus aureus-antagonizing human nasal commensal Staphylococcus lugdunensis depends on siderophore piracy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nasal application of Staphylococcus lugdunensis for eradication of Staphylococcus aureus – a first-in-man microbiome intervention study | Else Kröner-Fresenius-Stiftung [ekfs.de]

- 6. Lugdunin | Novel Thiopeptide Antibiotic | RUO [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Antibiotic produced by the microbiome kills bacteria by disturbing energy metabolism | German Center for Infection Research [dzif.de]

- 9. news-medical.net [news-medical.net]

- 10. The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Epifadin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a novel, broad-spectrum antimicrobial agent with a unique peptide-polyene hybrid structure.[1][2] Produced by the commensal human nasal bacterium Staphylococcus epidermidis, it represents a previously unknown class of antimicrobials.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a structurally unprecedented antimicrobial molecule synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster in select strains of Staphylococcus epidermidis.[1][2] Its discovery highlights the human microbiome as a valuable source of novel therapeutic leads. A defining feature of this compound is its potent bactericidal activity combined with a remarkably short half-life of only a few hours under in vivo-like conditions.[2][3] This inherent instability is thought to be a natural strategy to minimize collateral damage to the host's beneficial microbiota.[1] This guide focuses on the activity of this compound against clinically relevant Gram-positive pathogens.

Antimicrobial Spectrum of this compound Against Gram-Positive Bacteria

This compound exhibits potent activity against a wide range of Gram-positive bacteria. Notably, it is highly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The antimicrobial efficacy of this compound has been quantified using inhibitory concentration (IC) values, which are summarized in the tables below.

Quantitative Antimicrobial Activity Data

The following tables present the available data on the inhibitory concentrations of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain(s) | Inhibitory Concentration (IC) (µg/mL) |

| Staphylococcus aureus | Multiple strains | 0.9 - 1.5[2] |

| Bacterial Genera | Susceptibility | Inhibitory Concentration (IC) Range (µg/mL) |

| Staphylococcus (susceptible strains other than S. aureus) | Susceptible | 3.7 - 8.6[2] |

| Streptococcus | Susceptible | Not yet quantified |

| Corynebacterium | Susceptible | Not yet quantified |

| Cutibacterium | Susceptible | Not yet quantified |

| Micrococcus | Susceptible | Not yet quantified |

| Kocuria | Susceptible | Not yet quantified |

Mechanism of Action

The proposed mechanism of action for this compound against Gram-positive bacteria involves the direct disruption of the bacterial cell membrane, leading to rapid cell death.[1][4] This mechanism is distinct from many conventional antibiotics that target intracellular processes.

Key Mechanistic Steps

-

Membrane Targeting: The unique chemical structure of this compound facilitates its interaction with the bacterial cytoplasmic membrane.

-

Membrane Depolarization: Upon interaction, this compound is believed to cause a rapid depolarization of the membrane potential.

-

Loss of Membrane Integrity: This leads to the formation of pores or other structural damage, compromising the integrity of the cell membrane.

-

Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately, rapid cell lysis.[1][4]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]

The Ecological Significance of Epifadin in Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene discovered within the human nasal microbiome.[1][2][3] Produced by specific strains of the commensal bacterium Staphylococcus epidermidis, this compound represents a previously unknown class of antimicrobials with a unique chemical architecture.[4][5] Its ecological significance lies in its potent activity against competing microorganisms, most notably the opportunistic pathogen Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][5][6] A defining characteristic of this compound is its inherent instability and short half-life, a feature hypothesized to be an evolutionary strategy to minimize collateral damage to the surrounding beneficial microbiota.[2][4][7] This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antimicrobial spectrum, and the experimental protocols for its study.

Introduction

The human microbiome is a complex ecosystem where microorganisms constantly compete for resources and niche colonization.[1][5] A key strategy in this competition is the production of antimicrobial compounds.[1] this compound, a recently identified molecule, is a prime example of such a compound, produced by Staphylococcus epidermidis strain IVK83, a natural colonizer of the human nasal passages and skin.[4][5] This novel molecule is a hybrid peptide-polyene-tetramic acid, synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[4][7] Its discovery has opened new avenues for understanding microbial dynamics and for the potential development of new antibiotics.[5]

Biosynthesis of this compound

This compound is synthesized via a sophisticated enzymatic assembly line encoded by a biosynthetic gene cluster (BGC) found on a plasmid within S. epidermidis IVK83.[4] This hybrid pathway involves both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) to construct its unique three-part structure: an N-terminal nonribosomal peptide, a central polyketide moiety, and a C-terminal tetramic acid.[2][4]

Mechanism of Action

This compound exerts its antimicrobial effect by rapidly disrupting the cell membrane of susceptible bacteria.[2][4][5] This action leads to membrane depolarization and subsequent cell lysis.[2] The amphiphilic nature of this compound, a result of its hybrid peptide-polyene structure, likely facilitates its insertion into and destabilization of the lipid bilayer.[4]

Antimicrobial Spectrum and Potency

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria, and also exhibits efficacy against some Gram-negative bacteria and yeasts.[4] Its most notable activity is against Staphylococcus aureus, with potent inhibitory effects observed at low concentrations.[2][4]

| Target Microorganism | Strain | Inhibitory Concentration (IC) / Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | USA300 LAC | 0.9 - 1.5 |

| Staphylococcus aureus | Other strains | 3.7 - 8.6 (for susceptible strains) |

| Staphylococcus epidermidis | Various susceptible strains | > S. aureus IC values |

Data compiled from publicly available sources.[2][4]

Ecological Significance and Instability

The production of this compound provides a significant competitive advantage to S. epidermidis within the nasal microbiome, enabling it to eliminate competitors such as S. aureus.[1][2] A key ecological feature of this compound is its chemical instability, with a functional half-life of only a few hours under physiological conditions.[4][7] This transient activity is thought to be a mechanism to limit widespread disruption to the commensal microbial community, thereby maintaining microbiome homeostasis.[2][7]

Experimental Protocols

Isolation and Purification of this compound

Due to its instability, the isolation of this compound requires specific and rapid procedures.

Protocol:

-

Culture Staphylococcus epidermidis IVK83 in a suitable broth medium.

-

Harvest the culture supernatant by centrifugation.

-

Induce acidic precipitation of the active compound by adding HCl to a final pH of 2.[7]

-

Collect the precipitate and dry it under a vacuum.[7]

-

Dissolve the dried precipitate in dimethyl sulfoxide (B87167) (DMSO).[7]

-

Purify this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet light detection.[7]

-

Handle the purified compound under dark conditions to maintain stability.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

-

Prepare a two-fold serial dilution of purified this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).

-

Include positive (no antimicrobial) and negative (no inoculum) growth controls.

-

Incubate the plate under optimal growth conditions for the target microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

Stability Analysis

Protocol:

-

Prepare solutions of purified this compound under various conditions to be tested (e.g., different temperatures, light exposure, pH).

-

At specified time intervals, take aliquots of each solution.

-

Assess the remaining bioactivity of the aliquots using an agar (B569324) diffusion assay against a sensitive indicator strain, such as S. aureus USA300.[7]

-

Measure the diameter of the inhibition zones to determine the decay of antimicrobial activity over time.

Conclusion and Future Directions

This compound is a significant discovery that underscores the importance of the human microbiome as a source of novel antimicrobial compounds. Its potent and targeted activity, combined with its short half-life, presents a fascinating paradigm for the development of new therapeutics that could minimize the ecological disruption often associated with broad-spectrum antibiotics.[6][8] Further research is needed to explore the full therapeutic potential of this compound and its derivatives, including strategies to enhance its stability for clinical applications. The study of this compound and its role in microbial communities will continue to provide valuable insights into the complex interplay of microorganisms in human health and disease.

References

- 1. Upper respiratory microbial communities of healthy populations are shaped by niche and age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antibiotic substance from the human nose | EurekAlert! [eurekalert.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. Novel antibiotic substance from the human nose [cmfi.uni-tuebingen.de]

- 6. University of Tübingen's researchers discover new antibiotic substance in the human nose – News – CIVIS - A European University Alliance [civis.eu]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Epifadin Enigma: A Technical Guide to its Biosynthesis in Staphylococcus epidermidis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin, a novel peptide-polyene natural product, represents a new frontier in the quest for antimicrobial agents. Produced by select strains of the human commensal bacterium Staphylococcus epidermidis, this molecule exhibits potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique hybrid structure, a product of a complex interplay between nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, presents a fascinating case study in microbial biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic players, and proposed molecular assembly. Furthermore, it collates available quantitative data and outlines key experimental protocols to facilitate further research and development in this promising area.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial compounds. The human microbiome has emerged as a rich and largely untapped source of such molecules. Staphylococcus epidermidis, a ubiquitous commensal on human skin and nasal passages, has been identified as a producer of this compound, a potent antimicrobial with a unique chemical scaffold.[1][2][3] this compound's structure is a chimera of a non-ribosomally synthesized peptide, a polyketide chain, and a terminal tetramic acid moiety.[4][5] This hybrid nature points to a sophisticated biosynthetic pathway, the elucidation of which is crucial for understanding its production, and for potential bioengineering efforts to create novel derivatives with improved therapeutic properties. This guide serves as a comprehensive resource for researchers delving into the biosynthesis of this intriguing molecule.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound synthesis is located on a large, approximately 55 kbp plasmid within producer strains such as S. epidermidis IVK83. The biosynthetic gene cluster (BGC) itself spans roughly 40 kbp and comprises a suite of genes encoding the enzymatic machinery required for this compound assembly.

Gene Organization and Predicted Functions

The this compound BGC, often referred to as the efi cluster, contains genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), a hybrid PKS-NRPS enzyme, and various tailoring and transport proteins. The organization and predicted functions of the key genes are summarized in the table below.

| Gene | Predicted Function | Description |

| efiA | Nonribosomal Peptide Synthetase (NRPS) | Responsible for the assembly of the peptide portion of this compound. Contains adenylation (A), peptidyl carrier protein (PCP), condensation (C), and epimerization (E) domains. |

| efiB, efiC, efiD | Polyketide Synthases (PKS) | Involved in the synthesis of the polyketide backbone of this compound. |

| efiE | Hybrid PKS-NRPS | A multidomain enzyme predicted to link the polyketide and peptide moieties and catalyze the formation of the terminal tetramic acid ring. |

| efiO | Oxidoreductase | Likely involved in tailoring reactions, such as oxidation, during the biosynthesis process. |

| efiP | Phosphopantetheinyl Transferase (PPTase) | Essential for the activation of the PCP and ACP domains of the NRPS and PKS enzymes by transferring the 4'-phosphopantetheinyl moiety. |

| efiT | Thioesterase (TE) | May be involved in the final release of the assembled this compound molecule from the synthetase complex. |

| efiF, efiG | ABC Transporter Components | Predicted to be involved in the export of this compound out of the bacterial cell, and may also play a role in self-resistance. |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the activation of precursor molecules and proceeds through a series of condensation and modification reactions, orchestrated by the Efi enzymes.

Precursor Molecules

The biosynthesis of this compound utilizes both amino acid and polyketide precursors:

-

Amino Acids: The peptide portion of this compound is assembled from aromatic amino acids, aspartate, and asparagine.

-

Malonyl-CoA: The polyketide chain is constructed through the iterative addition of nine malonyl-CoA extender units.

Proposed Biosynthetic Scheme

The proposed pathway for this compound biosynthesis is a fascinating example of hybrid NRPS-PKS assembly line logic.

Pathway Description:

-

Peptide Assembly: The NRPS enzyme, EfiA, initiates the process by activating and sequentially condensing the constituent amino acids to form the peptide backbone. The presence of an epimerization domain suggests that some amino acids may be converted to their D-isomers, a common feature in non-ribosomally synthesized peptides.

-

Polyketide Chain Elongation: Concurrently, the PKS enzymes (EfiB, EfiC, and EfiD) iteratively add nine malonyl-CoA units to build the polyketide chain.

-

Hybrid Assembly and Cyclization: The growing peptide and polyketide chains are then transferred to the hybrid PKS-NRPS enzyme, EfiE. This crucial enzyme is predicted to ligate the two chains and catalyze an intramolecular condensation to form the characteristic terminal tetramic acid ring.

-

Tailoring and Release: The oxidoreductase, EfiO, may then perform tailoring reactions on the assembled molecule. Finally, the thioesterase, EfiT, is proposed to release the mature this compound from the enzymatic assembly line.

-

Export: The ABC transporter complex, composed of EfiF and EfiG, is responsible for exporting the final this compound molecule out of the cell.

Quantitative Data

Quantitative analysis of secondary metabolite production is essential for optimizing fermentation processes and for understanding the metabolic burden on the producing organism. To date, quantitative data on this compound biosynthesis is limited.

| Parameter | Value | Source Organism | Reference |

| Production Yield | 0.06 mg/L | S. epidermidis IVK83 | Krismer et al., 2023 |

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of this compound biosynthesis. These should be adapted and optimized for specific laboratory conditions and research goals.

Gene Knockout in S. epidermidis

Creating targeted gene knockouts is fundamental to elucidating the function of the efi genes. This protocol is a general guideline for allelic exchange in Staphylococcus.

Materials:

-

S. epidermidis IVK83

-

E. coli strain (e.g., DH5α) for plasmid construction

-

Temperature-sensitive shuttle vector (e.g., pKOR1)

-

Restriction enzymes

-

T4 DNA ligase

-

Antibiotics (for selection)

-

Electroporator and cuvettes

-

Appropriate growth media (e.g., TSB) and agar (B569324) plates

Procedure:

-

Construct the Knockout Vector:

-

Amplify ~1 kb regions upstream and downstream of the target efi gene from S. epidermidis IVK83 genomic DNA using PCR.

-

Clone the upstream and downstream fragments into the temperature-sensitive shuttle vector, flanking a selectable marker if necessary.

-

Transform the construct into E. coli and verify the sequence.

-

-

Transformation into S. epidermidis IVK83:

-

Prepare electrocompetent S. epidermidis IVK83 cells.

-

Electroporate the knockout vector into the competent cells.

-

Plate on selective agar at the permissive temperature (e.g., 30°C).

-

-

First Crossover (Integration):

-

Grow a colony from the transformation plate in selective broth at the permissive temperature.

-

Plate the culture on selective agar and incubate at the non-permissive temperature (e.g., 37°C or 42°C) to select for single-crossover integrants.

-

-

Second Crossover (Excision):

-

Inoculate a colony from the integration plate into non-selective broth and grow at the permissive temperature to allow for the second crossover event.

-

Plate serial dilutions of the culture onto non-selective agar to obtain single colonies.

-

-

Screening for Knockouts:

-

Patch colonies onto selective and non-selective plates to identify those that have lost the vector.

-

Perform colony PCR using primers flanking the target gene to identify colonies with the desired deletion.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Purification and Quantification of this compound

The purification of this compound is challenging due to its instability. The following is a generalized protocol based on methods for similar natural products.

Materials:

-

Large-scale culture of S. epidermidis IVK83

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a preparative C18 column

-

Solvents: Acetonitrile (ACN), water, trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Culture and Extraction:

-

Grow S. epidermidis IVK83 in a suitable production medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Pass the supernatant through an SPE cartridge to capture this compound and other hydrophobic molecules.

-

Elute the captured compounds with a high concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

HPLC Purification:

-

Dry the eluate and resuspend in a small volume of a suitable solvent.

-

Inject the sample onto a preparative reverse-phase HPLC column.

-

Elute with a gradient of water/ACN containing 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., 330 nm for the polyene chromophore).

-

Collect fractions corresponding to the this compound peak.

-

-

Quantification and Storage:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool pure fractions and lyophilize to obtain purified this compound.

-

Quantify the yield by weight or by creating a standard curve with a known concentration of a related compound.

-

Store the purified this compound at low temperature (-80°C) under an inert atmosphere to minimize degradation.

-

Conclusion and Future Directions

The biosynthesis of this compound in Staphylococcus epidermidis is a testament to the complex and elegant chemistry of microbial natural product synthesis. The hybrid NRPS-PKS system responsible for its production offers numerous avenues for future research. Key areas for further investigation include:

-

Biochemical Characterization of Efi Enzymes: In-depth enzymatic assays are needed to determine the specific functions, substrate specificities, and kinetic parameters of each Efi protein.

-

Structural Biology: Elucidating the three-dimensional structures of the Efi enzymes will provide critical insights into their mechanisms and guide protein engineering efforts.

-

Metabolic Engineering: Increasing the production yield of this compound through metabolic engineering of the host strain is a crucial step towards its potential therapeutic application.

-

Bio-inspired Synthesis: The biosynthetic pathway can serve as a blueprint for the total synthesis of this compound and the creation of novel analogues with improved stability and activity.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the secrets of this compound biosynthesis and harness its potential in the fight against infectious diseases.

References

- 1. Genome-scale metabolic model of Staphylococcus epidermidis ATCC 12228 matches in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Genetic Architecture of Epifadin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifadin is a novel, broad-spectrum antimicrobial compound with a unique hybrid structure, naturally produced by the human commensal bacterium Staphylococcus epidermidis.[1][2] Its potent activity against pathogens such as Staphylococcus aureus, combined with an intrinsically short half-life, makes it a compelling subject for research into new antibiotics and microbiome dynamics.[1][3][4] This document provides a detailed technical overview of the genetic and biochemical basis of this compound production, summarizing the key quantitative data and experimental methodologies used in its discovery and characterization.

The this compound Biosynthetic Gene Cluster (efi BGC)

This compound is synthesized by a sophisticated enzymatic assembly line encoded by the efi biosynthetic gene cluster (BGC). This cluster was identified in Staphylococcus epidermidis strain IVK83, isolated from the human nasal microbiome.[1][2] The efi BGC is located on a large plasmid of approximately 55 kbp and spans about 40 kbp of that region.[1] The cluster's presence is infrequent across S. epidermidis genomes, suggesting it is an accessory genetic element acquired via horizontal gene transfer.[1]

The biosynthesis follows a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[1][2] The core components of the efi BGC are a series of large, modular enzymes that work in concert to build the final molecule from simple precursors.

Gene and Enzyme Functions

The efi BGC contains a set of core biosynthetic genes and ancillary genes responsible for activation, modification, and transport. The functions of the key open reading frames are detailed below.

| Gene | Enzyme/Protein Product | Proposed Function in this compound Biosynthesis |

| efiA | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the initial pentapeptide head of the molecule. Contains modules with adenylation (A), condensation (C), and epimerization (E) domains.[2] |

| efiB | Polyketide Synthase (PKS) | Participates in the formation of the polyketide backbone. |

| efiC | Polyketide Synthase (PKS) | Works iteratively with other PKS modules to extend the polyketide chain using malonyl-CoA extender units.[2] |

| efiD | Polyketide Synthase (PKS) | Contributes to the iterative synthesis of the polyketide component.[2] |

| efiE | Hybrid PKS-NRPS | A hybrid enzyme that adds the final amino acid (aspartate) and facilitates the cyclization reaction to form the terminal tetramic acid moiety.[2] |

| efiO | NAD(P)/FAD-dependent Oxidoreductase | Putative modification enzyme, likely involved in tailoring the polyketide chain (e.g., creating double bonds).[2] |

| efiP | Phosphopantetheinyl Transferase (PPTase) | A crucial activating enzyme that transfers the 4'-phosphopantetheine (B1211885) prosthetic group to the carrier protein domains of the NRPS and PKS enzymes. |

| efiT | Thioesterase (TE) | Catalyzes the final step of biosynthesis: the hydrolytic release of the mature this compound molecule from the synthase complex. |

| efiF | ABC Transporter Component | Part of a transport system, presumed to export the completed this compound molecule out of the bacterial cell.[2] |

| efiG | ABC Transporter Component | Works in conjunction with EfiF to form the this compound export pump.[2] |

Regulatory Control

Current analysis of the efi BGC indicates that it does not encode its own specific regulatory protein (e.g., a transcription factor).[2] This suggests that the expression of the this compound synthesis machinery may be constitutive or controlled by broader, host-level regulatory networks within S. epidermidis.

The Biosynthetic Pathway

The production of this compound is a multi-step, enzyme-catalyzed process that can be broken down into three main stages: initiation by the NRPS, elongation by the PKS modules, and termination/modification by the hybrid PKS-NRPS and thioesterase.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

This compound's most notable characteristic is its high potency coupled with extreme chemical instability. This results in a powerful but localized antimicrobial effect with a functional half-life of only a few hours under laboratory conditions.[1][3]

| Parameter | Value | Target Organism/Condition |

| Inhibitory Concentration | 0.9 - 1.5 µg/mL | Staphylococcus aureus[1] |

| Functional Half-life | A few hours | In vitro and in vivo-like conditions[1][3] |

| Molecular Weight | ~966.1 g/mol | N/A[1] |

Key Experimental Protocols & Workflows

The elucidation of the this compound BGC and its function relied on a combination of genetic, analytical, and microbiological techniques.

Identification of the efi BGC

The genetic basis for this compound production was pinpointed using transposon mutagenesis. A library of S. epidermidis IVK83 mutants was created and screened for loss of antimicrobial activity against S. aureus. The insertion site of the transposon in an inactive mutant was mapped to the efiA gene, the large NRPS that initiates the biosynthetic process.[2] This discovery allowed for the sequencing and annotation of the entire ~40 kbp gene cluster.

Caption: Workflow for identifying the this compound BGC.

Genetic Verification of the BGC

To confirm that the identified efi cluster was responsible for this compound production, a targeted gene deletion mutant was created.

-

Methodology : A production-deficient mutant of S. epidermidis IVK83 was generated by deleting the efiT (thioesterase) and efiP (phosphopantetheinyl transferase) genes. The deletion of efiP is critical as it prevents the activation of all NRPS and PKS modules. This ΔefiTP mutant was confirmed to have no antimicrobial activity.

-

Complementation : The antimicrobial activity was successfully restored by introducing a plasmid carrying a functional copy of the efiTP genes back into the mutant strain, thus definitively linking the BGC to this compound production.

Purification and Structural Elucidation

The extreme instability of this compound required a specialized purification protocol.

-

Enrichment : The activity was first enriched from over 100 liters of S. epidermidis IVK83 culture supernatant by acidic precipitation using HCl (to pH 2), followed by vacuum drying and resuspension in dimethyl sulfoxide (B87167) (DMSO).[2]

-

Purification : Final purification of the active compound was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). To preserve the molecule's integrity, the process was conducted in the dark, and the eluate containing this compound was collected at -77°C under an inert argon gas atmosphere.[2]

-

Analysis : The structure of the purified, transiently stable molecule was determined using high-resolution mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2]

Antimicrobial Activity Assays

The biological function of this compound was assessed primarily through agar (B569324) diffusion and co-culture assays.

-

Agar Diffusion Assay : A lawn of a susceptible target bacterium (e.g., S. aureus USA300) is spread on an agar plate. The this compound-producing S. epidermidis IVK83 strain is then spotted onto the lawn. A clear zone of growth inhibition around the producer strain indicates antimicrobial activity. This method was used to test a large panel of microbes for susceptibility.[2]

-

Minimal Bactericidal Concentration (MBC) Determination : To quantify the potency, S. aureus USA300 cells were washed and resuspended in phosphate-buffered saline (PBS). They were then exposed to serial dilutions of purified this compound. The MBC is the lowest concentration of the compound that results in bacterial death.[2]

Conclusion

The genetic and biochemical framework for this compound production in Staphylococcus epidermidis represents a fascinating example of microbial secondary metabolism. The large, plasmid-encoded hybrid NRPS-PKS system is a testament to the complex chemical capabilities of the human microbiome. For drug development professionals, this compound serves as a lead structure for a new class of antimicrobials. Its inherent instability, while a therapeutic challenge, provides a natural model for developing localized, potent antibiotics that could minimize collateral damage to the host microbiome. Further research into the heterologous expression of the efi BGC and the chemical synthesis of stable this compound analogs will be critical for unlocking its full therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Commensal production of a broad-spectrum and short-lived antimicrobial peptide polyene eliminates nasal Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From the nose: novel antibiotic substance discovered - Healthcare industry [gesundheitsindustrie-bw.de]

Initial Characterization of Epifadin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological characterization of Epifadin, a novel antimicrobial peptide-polyene hybrid. Discovered in the human nasal microbiome, this compound is produced by specific strains of Staphylococcus epidermidis and represents a new class of antimicrobial compounds with a unique chemical architecture.[1][2][3] This document summarizes its antimicrobial activity, mechanism of action, and the key experimental methodologies used in its initial characterization.

Overview of this compound

This compound is a product of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[1] Its structure is a chimera of a non-ribosomally synthesized peptide, a polyketide component, and a terminal modified amino acid, a tetramic acid.[1] A defining feature of this compound is its chemical instability, with a functional half-life of only a few hours under laboratory conditions.[1][2] This transient nature suggests a potential ecological role in minimizing collateral damage to the host's microbiome while effectively targeting competing microorganisms.[1]

Biological Activity and Spectrum

This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is also effective against some Gram-negative bacteria and yeasts.[1] The primary mechanism of action is the disruption of the bacterial cell membrane, leading to rapid cell lysis.[1][2][3]

Quantitative Antimicrobial Activity

The following tables summarize the available quantitative data on this compound's antimicrobial and cytotoxic activity.

| Table 1: Antibacterial Activity of this compound against Staphylococcus aureus | |

| Organism | Staphylococcus aureus |

| Inhibitory Concentration (IC) Range | 0.9 - 1.5 µg/mL[1] |

| Time-Kill Assay Result | A tenfold IC reduced viable cell count by 3 orders of magnitude within 4 hours. |

| Table 2: Cytotoxicity of this compound | |

| Cell Line | Human HeLa Cells |

| IC50 Value | Approximately 20-fold higher than the IC for S. aureus. |

Mechanism of Action: Membrane Disruption

The proposed mechanism of action for this compound involves the direct disruption of the bacterial cytoplasmic membrane. This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell lysis. This mechanism is distinct from many conventional antibiotics that target intracellular processes. Advanced microscopic techniques, such as transmission electron microscopy (TEM) and time-lapse microscopy, have been used to visualize the rapid lytic effect of this compound on bacterial cells.[1]

Caption: Proposed mechanism of action of this compound.

Biosynthesis of this compound

This compound is synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. This complex enzymatic machinery is responsible for the assembly of the unique peptide-polyene structure of the molecule.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound's biological activity. These protocols are based on standard microbiological and microscopic techniques and information derived from the initial characterization studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains for testing

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the test microorganisms overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

Bacterial culture (S. aureus)

-

Tryptic Soy Broth (TSB)

-

This compound solution at various concentrations (e.g., 1x, 2x, 4x, 10x MIC)

-

Sterile test tubes and shaker incubator

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline solution for dilutions

Procedure:

-

Prepare Bacterial Culture: Grow an overnight culture of S. aureus in TSB. Dilute the culture in fresh TSB to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Exposure to this compound: Add this compound to the bacterial cultures at the desired concentrations. Include a growth control without this compound.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in bacterial cells upon treatment with this compound.

Materials:

-

Bacterial culture (S. aureus)

-

This compound solution

-

Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Dehydration agents (graded series of ethanol)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

TEM grids

-

Ultramicrotome

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation: Treat a mid-logarithmic phase culture of S. aureus with a bactericidal concentration of this compound for a short duration (e.g., 30-60 minutes). A control sample without this compound should be processed in parallel.

-

Fixation: Harvest the bacterial cells by centrifugation and fix them with the primary fixative for 2 hours at room temperature.

-

Post-fixation: Wash the cells in buffer and post-fix with the secondary fixative for 1 hour.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and then embed them in resin.

-

Sectioning: Polymerize the resin and cut ultra-thin sections (70-90 nm) using an ultramicrotome.

-

Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the grids under a transmission electron microscope to observe any ultrastructural changes, such as membrane damage and cell lysis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Epifadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifadin is a novel, broad-spectrum antimicrobial peptide-polyene hybrid produced by specific strains of the commensal bacterium Staphylococcus epidermidis, notably strain IVK83, found in the human nasal microbiome.[1][2][3] Its unique chemical architecture, consisting of a non-ribosomally synthesized peptide, a polyketide component, and a terminal modified amino acid, gives it potent activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A defining characteristic of this compound is its extreme chemical instability, with a functional half-life of only a few hours under standard laboratory conditions, which is believed to be a natural strategy to minimize damage to the surrounding microbiome.[1][2]

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to rapid cell lysis.[1][4] This mode of action makes it a promising candidate for the development of new antibiotics, particularly for topical applications where its short half-life could be advantageous.

These application notes provide detailed protocols for the extraction and purification of this compound from S. epidermidis cultures, based on the methodologies described in the primary scientific literature. Given the compound's instability, adherence to the specified handling and storage conditions is critical for successful isolation.

Data Presentation

The isolation of this compound is characterized by a low yield due to its complex structure and instability. The following table summarizes the quantitative data obtained from the purification process described in the literature.

| Parameter | Value | Source |

| Starting Culture Volume | >100 Liters | [1] |

| Producing Organism | Staphylococcus epidermidis strain IVK83 | [2] |

| Final Yield of Pure this compound | 6 mg | [1] |

| Molecular Weight | 966.1 g/mol | [4] |

| Molecular Formula | C₅₁H₆₃N₇O₁₂ | [1] |

Experimental Protocols

I. Culturing of Staphylococcus epidermidis IVK83

This protocol describes the cultivation of S. epidermidis strain IVK83 to produce this compound.

Materials:

-

Staphylococcus epidermidis strain IVK83

-

Tryptic Soy Broth (TSB)

-

Incubator with shaking capabilities

-

Sterile culture flasks

Protocol:

-

Prepare a pre-culture by inoculating a single colony of S. epidermidis IVK83 into a flask containing TSB.

-

Incubate the pre-culture overnight at 37°C with constant shaking.

-

Use the overnight pre-culture to inoculate fresh TSB at a 1:1000 dilution in large-volume culture flasks.

-

Incubate the production culture for 4 hours at 37°C with constant shaking at 160 rpm to reach the exponential growth phase, which is optimal for this compound production.[2]

II. This compound Extraction and Initial Purification

This protocol details the initial extraction and enrichment of this compound from the culture supernatant. Due to the instability of this compound, all steps must be performed with reduced light exposure.[2]

Materials:

-

S. epidermidis IVK83 culture from Protocol I

-

Hydrochloric acid (HCl)

-

Vacuum filtration system

-

Lyophilizer (Freeze-dryer)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Centrifuge

Protocol:

-

Harvest the bacterial culture and separate the supernatant from the cell pellet by centrifugation.

-

Transfer the supernatant to a clean, light-protected vessel.

-

Adjust the pH of the supernatant to 2 by the dropwise addition of HCl. This will precipitate this compound.[1]

-

Collect the precipitate by vacuum filtration or centrifugation.

-

Freeze the collected precipitate and dry it under vacuum using a lyophilizer.[1]

-

Dissolve the dried precipitate in a minimal amount of DMSO. This solution contains the enriched, but still impure, this compound.[1][2]

III. Final Purification by Preparative RP-HPLC

This protocol describes the final purification of this compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This step must be performed in the dark to prevent photodegradation of the compound.[1]

Materials:

-

Enriched this compound extract in DMSO from Protocol II

-

Preparative RP-HPLC system with a suitable C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, with an appropriate modifier like trifluoroacetic acid)

-

Collection tubes, pre-chilled

-

Inert gas (Argon)

-

Ultra-low temperature freezer (-77°C)

Protocol:

-

Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.

-

Inject the enriched this compound extract onto the column.

-

Run a gradient of the organic mobile phase to elute the bound compounds.

-

Monitor the elution profile at a suitable wavelength (e.g., 383 nm for the polyene chromophore).

-

Collect the fractions corresponding to the this compound peak into pre-chilled tubes under a stream of inert argon gas.[1]

-

Immediately freeze the collected fractions containing pure this compound at -77°C for storage.[1]

Visualization of Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action